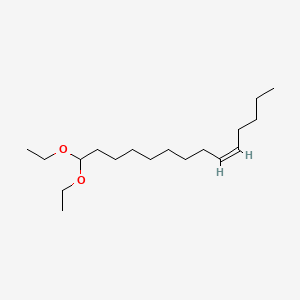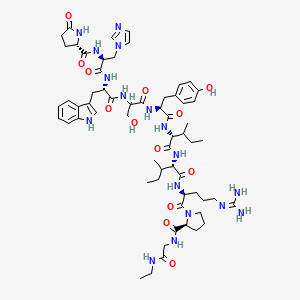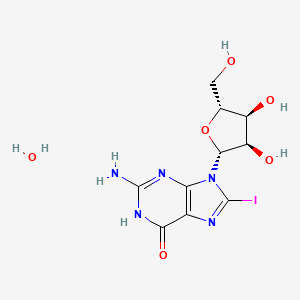![molecular formula C23H22N6O B14478816 Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-4-(1-methylethyl)- CAS No. 72259-81-5](/img/structure/B14478816.png)
Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-4-(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-4-(1-methylethyl)- is a chemical compound that has garnered significant attention in scientific research due to its unique properties. This compound is a derivative of cyclohexanone and is known for its crystalline solid form, high melting point, and solubility in organic solvents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-4-(1-methylethyl)- typically involves the reaction of cyclohexanone with 4-azidobenzaldehyde under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours, followed by cooling and filtration to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-4-(1-methylethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The azide groups in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of substituted derivatives with amine or thiol groups.
Aplicaciones Científicas De Investigación
Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-4-(1-methylethyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of protein-protein interactions through photolabeling techniques.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent for cancer treatment.
Industry: Utilized in the development of new materials and bioconjugates.
Mecanismo De Acción
The mechanism of action of Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-4-(1-methylethyl)- is not fully understood. it is believed to interact with biological molecules such as proteins and nucleic acids. The azide groups in the compound are highly reactive and can undergo click chemistry reactions with biological molecules, making it an ideal candidate for creating bioconjugates and other biomaterials.
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Bis(4-azidobenzal)cyclohexanone
- 2,6-Bis(4-azidobenzylidene)-4-methylcyclohexanone
- (2Z,6Z)-2,6-Bis(4-azidobenzylidene)cyclohexanone
Uniqueness
Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-4-(1-methylethyl)- stands out due to its unique combination of azide groups and the cyclohexanone backbone. This structure imparts distinct reactivity and properties, making it suitable for specialized applications in scientific research and industry .
Propiedades
Número CAS |
72259-81-5 |
|---|---|
Fórmula molecular |
C23H22N6O |
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
2,6-bis[(4-azidophenyl)methylidene]-4-propan-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C23H22N6O/c1-15(2)18-13-19(11-16-3-7-21(8-4-16)26-28-24)23(30)20(14-18)12-17-5-9-22(10-6-17)27-29-25/h3-12,15,18H,13-14H2,1-2H3 |
Clave InChI |
MGFFWPSXPUJKTE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1CC(=CC2=CC=C(C=C2)N=[N+]=[N-])C(=O)C(=CC3=CC=C(C=C3)N=[N+]=[N-])C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Hydrazine, [3-(hexadecylthio)phenyl]-](/img/structure/B14478739.png)




![3-[9-(Dimethylamino)-1,5-dioxaspiro[5.5]undecan-9-yl]phenol](/img/structure/B14478762.png)
![4-[(Dimethylamino)methyl]thiomorpholin-3-one](/img/structure/B14478765.png)
![N-[6-(2-Cyclohexylethoxy)-3,4-dihydronaphthalen-1(2H)-ylidene]hydroxylamine](/img/structure/B14478776.png)

![Triphenyl[(phenylsulfanyl)methyl]phosphanium iodide](/img/structure/B14478783.png)

![2-Cyano-N-ethyl-2-{[(propylcarbamoyl)oxy]imino}acetamide](/img/structure/B14478791.png)
